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molecular formula C7H2F6 B1306045 3,4,5-Trifluorobenzotrifluoride CAS No. 80172-04-9

3,4,5-Trifluorobenzotrifluoride

Cat. No. B1306045
M. Wt: 200.08 g/mol
InChI Key: WIMUDCCCIFLMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952601

Procedure details

In a stainless steel autoclave, 500 g of 3,4,5-trifluoro-benzotrifluoride are introduced, 2,000 ml of tetrahydrofuran are added, and 150 g of liquid ammonia are forced in. The autoclave is heated to 120° to 130° C. for 5 hours with stirring, then cooled, and the pressure is released at 20° C. In addition to the solvent and the starting material, 272 g of 3,5-difluoro-4-amino-benzotrifluoride of a boiling point of 58° to 60° C. at 16 mbar are obtained by distillation.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([F:9])[C:7]=1F.[NH3:14]>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([F:9])[C:7]=1[NH2:14]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)C(F)(F)F
Step Two
Name
liquid
Quantity
150 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is heated to 120° to 130° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
is released at 20° C
ADDITION
Type
ADDITION
Details
In addition to the solvent

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1N)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 272 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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